molecular formula C24H22N2O4S B2706042 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922088-86-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2706042
CAS RN: 922088-86-6
M. Wt: 434.51
InChI Key: RITQGUHKZXTXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with a molecular formula of C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has a molecular formula of C17H14O4 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Sulfonamides, including structures similar to the one , have been extensively studied for their antimicrobial and antiproliferative properties. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives have been explored as effective agents against microbial infections and cancer cell proliferation, showing potential in developing new therapeutics (El-Gilil, 2019). Similarly, benzo[b]thiophene-2-sulfonamide derivatives have been identified as topically active inhibitors with ocular hypotensive activity, indicating their utility in treating glaucoma (Graham et al., 1989).

Material Science

Sulfonated polybenzothiazoles containing naphthalene units have been synthesized and evaluated as proton exchange membranes, demonstrating excellent dimensional stability, thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. These properties suggest their suitability for use in fuel cells (Wang et al., 2015).

Novel Synthetic Methodologies

In the realm of organic synthesis, innovative strategies have been developed to construct privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres. These methodologies offer a new approach to accessing underexplored versions of tricyclic scaffolds for drug design, opening new avenues for chemical space exploration (Sapegin et al., 2016).

Enzyme Inhibition for Therapeutic Application

Research on N-sulfonamide 2-pyridone derivatives has shown that combining the inhibitory activities of DHPS and DHFR into one molecule can lead to significant antimicrobial activities. This dual inhibition strategy underscores the potential of sulfonamide derivatives in developing novel antimicrobial therapies (Azzam et al., 2020).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-15-6-10-23-21(12-15)25-24(27)20-14-18(8-11-22(20)30-23)26-31(28,29)19-9-7-16-4-2-3-5-17(16)13-19/h6-14,26H,2-5H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQGUHKZXTXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.